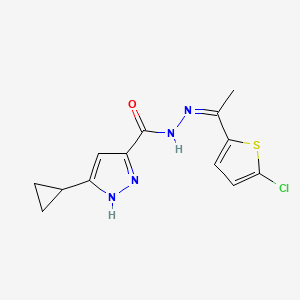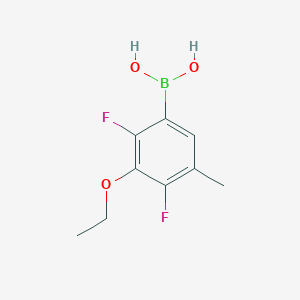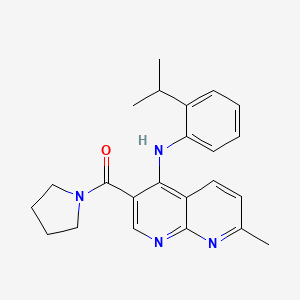
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea, also known as GSK2830371, is a novel small molecule inhibitor that has shown promising results in scientific research applications.
科学的研究の応用
Synthesis of Novel Compounds
The chemical compound 1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea is part of a broader class of compounds with various applications in scientific research, particularly in the synthesis of novel organic molecules. One relevant study reports the synthesis of a novel class of compounds, demonstrating the utility of related chemical structures in producing new molecules with potential applications in materials science, medicinal chemistry, and organic synthesis. This process involves regiospecific conversion of ester functionalities to desired monoacyl azides, followed by Curtius rearrangement, highlighting the compound's role in complex chemical transformations (Koza & Balcı, 2011).
Catalysis and Reaction Mechanisms
Another aspect of scientific research involving similar urea compounds focuses on understanding catalysis and reaction mechanisms. For instance, compounds with similar structures have been used to study dimerization reactions and the synthesis of novel pyridine and naphthyridine derivatives. These studies provide insights into the reactivity of such compounds and their potential as catalysts or reactants in organic synthesis, offering a pathway to create hydrazo derivatives and pyrazolo[3,4-H][1,6]naphthyridine derivatives, which are of interest in developing new chemical entities with unique properties (Abdelrazek et al., 2010).
Potential for Antiprotozoal Agents
Additionally, compounds within this class have been explored for their biological activity, such as their potential as antiprotozoal agents. Research into similar structures has led to the synthesis of compounds with significant activity against protozoal infections, indicating the potential of urea derivatives in medicinal chemistry for developing new therapeutic agents (Ismail et al., 2004).
特性
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[[2-(furan-2-yl)pyridin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-24-16-5-4-13(19)10-15(16)22-18(23)21-11-12-6-7-20-14(9-12)17-3-2-8-25-17/h2-10H,11H2,1H3,(H2,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFUMWCAWJFGLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCC2=CC(=NC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-((2-(furan-2-yl)pyridin-4-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2,2-difluoro-3-[4-(2-hydroxyethoxymethyl)triazol-1-yl]propanoate](/img/structure/B2365780.png)
![3,6-dichloro-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2365781.png)

![5-bromo-N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2365783.png)
![4-methyl-N-(2-(6-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2365784.png)

![N-(4-bromo-2-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2365788.png)

![N'-[(E)-furan-2-ylmethylidene]-3-[4-(pentyloxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B2365793.png)
![(Z)-methyl 3-allyl-2-((2-(thiophen-2-yl)quinoline-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2365795.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-chlorobenzamide](/img/structure/B2365797.png)
![5-(3-chlorophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2365799.png)
